This compound is derived from the structural modification of salicylic acid, a well-known hydroxybenzoic acid with significant biological properties. The compound can be classified as a phenolic acid, which is a subgroup of aromatic compounds containing hydroxyl groups attached to a benzene ring. Its unique structure allows it to participate in various chemical reactions, making it a subject of interest in synthetic organic chemistry.
The synthesis of 5-(2-(2,5-Dihydroxyphenyl)vinyl)-2-hydroxybenzoic acid typically involves several steps, which may include the following methods:
The molecular structure of 5-(2-(2,5-Dihydroxyphenyl)vinyl)-2-hydroxybenzoic acid can be described as follows:
c1(C(=O)O)c(ccc(c1)CCc2c(ccc(c2)O)O)O
.The presence of multiple hydroxyl groups contributes to its solubility in water and its ability to form hydrogen bonds.
5-(2-(2,5-Dihydroxyphenyl)vinyl)-2-hydroxybenzoic acid participates in various chemical reactions:
The mechanism of action for 5-(2-(2,5-Dihydroxyphenyl)vinyl)-2-hydroxybenzoic acid primarily revolves around its interaction with biological targets:
Studies have shown that compounds with similar structures exhibit significant antioxidant properties, which could be extrapolated for this compound .
The physical and chemical properties of 5-(2-(2,5-Dihydroxyphenyl)vinyl)-2-hydroxybenzoic acid include:
The scientific applications of 5-(2-(2,5-Dihydroxyphenyl)vinyl)-2-hydroxybenzoic acid are diverse:
CAS No.: 525-82-6
CAS No.: 1246815-51-9
CAS No.: 65207-12-7
CAS No.:
CAS No.: 7803-60-3
CAS No.: